2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine
Description
Properties
CAS No. |
30469-02-4 |
|---|---|
Molecular Formula |
C12H7ClN4O |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O/c13-9-4-2-8(3-5-9)10-11(16-18)17-7-1-6-14-12(17)15-10/h1-7H |
InChI Key |
VXEUQISZIUTMBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)N=O |
Origin of Product |
United States |
Preparation Methods
Traditional Methods and Limitations
- Conventional nitrosation methods use sodium nitrite (NaNO2) in acidic media (e.g., AcOH) or tert-butyl nitrite (TBN) as the nitrosylating agent.
- These methods often require low temperatures to control safety and avoid decomposition.
- TBN is flammable, explosive, and releases toxic gases upon heating, limiting its industrial applicability.
Transition Metal-Free C3–H Nitrosation Using NaNO2/K2S2O8
A recent, efficient, and safer method involves a transition metal-free oxidative C3–H nitrosation using sodium nitrite as the nitroso source and potassium persulfate (K2S2O8) as the oxidant under ambient conditions:
-
- Substrate: 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (or analogues)
- Nitrosylation agent: NaNO2 (4 equivalents)
- Oxidant: K2S2O8 (2 equivalents)
- Solvent: Acetonitrile/water mixture (1:1 v/v)
- Temperature: Room temperature
- Atmosphere: Air
- Reaction time: 8–10 hours
-
- Mild, room temperature conditions.
- Avoids hazardous reagents like TBN.
- Transition metal-free, environmentally benign.
- Scalable to gram quantities.
- Compatible with various functional groups.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formation of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine | 2-aminopyrimidine + 4-chlorophenacyl bromide, DMF, N2 atmosphere | Room temp | 3 hours | High | Extraction and column chromatography |
| 2 | C3–H Nitrosation | NaNO2 (4 equiv), K2S2O8 (2 equiv), MeCN/H2O (1:1) | Room temp | 8–10 hours | 90–93 | Transition metal-free, mild conditions |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Nitroimidazo[1,2-a]pyrimidine derivatives.
Reduction: Aminoimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine typically involves the reaction of imidazo[1,2-a]pyrimidine derivatives with nitrosating agents. The presence of the nitroso group is crucial for imparting biological activity. Various synthetic routes have been explored, including microwave-assisted methods and solvent-free approaches, which enhance yield and reduce environmental impact.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyrimidine scaffolds. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Case Study : A recent study evaluated the cytotoxic effects of related compounds on A549 adenocarcinoma cells, demonstrating significant inhibition of cell viability at concentrations as low as 50 μM .
Antimicrobial Properties
Compounds with the imidazo[1,2-a]pyrimidine structure have exhibited antimicrobial activities against a range of pathogens. The nitroso group enhances their ability to disrupt microbial membranes or inhibit critical enzymatic pathways.
- Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Chlorophenyl)-3-nitroso... | E. coli | 32 μg/mL |
| 2-(4-Chlorophenyl)-3-nitroso... | S. aureus | 16 μg/mL |
| 2-(4-Chlorophenyl)-3-nitroso... | C. albicans | 64 μg/mL |
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Case Study : In vitro assays revealed that certain derivatives could significantly reduce COX activity, suggesting their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at various positions on the pyrimidine ring can lead to enhanced biological properties.
- Key Findings :
- Substitution with electron-withdrawing groups increases potency against cancer cells.
- The presence of halogens (like chlorine) has been linked to improved antimicrobial activity.
Future Directions and Therapeutic Potential
The multifaceted applications of this compound suggest its potential as a lead compound in drug development. Future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
- Combination Therapies : Assessing synergistic effects with existing treatments for enhanced efficacy.
- Target Identification : Understanding the molecular targets involved in its therapeutic actions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The imidazo[1,2-a]pyrimidine scaffold allows for diverse substitutions, which significantly influence physical and chemical properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physical Properties of Imidazo[1,2-a]pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations :
- Halogen vs. Alkoxy Substituents : The 4-chlorophenyl and 4-fluorophenyl derivatives exhibit lower molecular weights compared to methoxy-substituted analogs (e.g., 294.31 g/mol for 4-MeO-Ph) due to the lighter oxygen atom in methoxy groups .
- Nitroso vs. Amino Groups: Replacing the nitroso (-NO) group with an amino (-NH₂) group reduces molecular weight by ~14 g/mol, reflecting the loss of an oxygen atom .
Spectroscopic Characteristics
Table 2: Comparative Spectral Data
*Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate .
Key Observations :
- Fluorescence Properties : The 4-chlorophenyl substituent in imidazo[1,2-a]pyrimidine derivatives (e.g., compound 7b) exhibits very low fluorescence intensity , likely due to the electron-withdrawing nature of the chlorine atom, which quenches excited-state emissions. In contrast, derivatives with electron-donating groups (e.g., methoxy) or nitro substituents show higher intensities .
- IR Signatures: Nitroso (-NO) and carbonyl (C=O) groups exhibit distinct absorptions near 1679–1633 cm⁻¹, while N-H stretches appear around 3300–3400 cm⁻¹ .
Biological Activity
The compound 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine is a member of the imidazo[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The introduction of the nitroso group is crucial for enhancing the compound's biological properties. Recent studies have utilized various synthetic methodologies, including one-pot reactions and catalytic systems, to improve yield and purity.
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it shows potent activity against Gram-positive bacteria and Candida species, making it a candidate for further development as an antifungal agent .
- Antitumor Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation, particularly in colorectal and liver cancer cells. Its mechanism may involve the induction of apoptosis and disruption of cell cycle progression .
- Enzyme Inhibition : Studies have highlighted its potential as an inhibitor of specific enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes and cancer progression. The presence of the chlorophenyl group enhances its binding affinity to the COX-2 active site .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Reactive Oxygen Species (ROS) Generation : The nitroso group is believed to contribute to increased ROS production within cells, leading to oxidative stress that can trigger apoptosis in tumor cells .
- Targeting Tumor Hypoxia : Similar compounds have been shown to accumulate in hypoxic tumor regions, enhancing their efficacy as radiosensitizers. This property is particularly relevant for tumors that exhibit low oxygen levels .
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Line Evaluation : In a comparative study involving various imidazo[1,2-a]pyrimidine derivatives, this compound exhibited superior cytotoxicity against HCT116 (colorectal) and HepG2 (liver) cancer cell lines compared to other derivatives .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via formylation or nitrosation of the imidazo[1,2-a]pyrimidine core. For example, phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) at 353 K for 5 hours is a common method for introducing aldehyde groups to analogous structures, as demonstrated in the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . Nitroso groups can be introduced using controlled nitrosating agents (e.g., NaNO₂ under acidic conditions), though precise pH and temperature control are critical to avoid over-oxidation. Optimization involves monitoring intermediates via TLC and adjusting stoichiometry of reagents like POCl₃ or DMF .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Characterization relies on a combination of spectroscopic and chromatographic techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and aromaticity.
- HPLC/GC-MS for purity assessment, with emphasis on detecting nitroso group degradation products.
- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm the nitroso group's stereoelectronic effects, as seen in related imidazo[1,2-a]pyrimidine derivatives .
- Elemental analysis to verify molecular formula (C₁₂H₇ClN₄O) .
Q. What are the key physicochemical properties influencing reactivity and stability?
- Methodological Answer : Critical properties include:
- LogP (2.58) and polar surface area (67.8 Ų) , which affect solubility and membrane permeability .
- Acid dissociation constants (pKa) : The nitroso group (N=O) may exhibit pH-dependent tautomerism, influencing stability in aqueous buffers.
- Photoreactivity : Nitroso derivatives are prone to light-induced decomposition, necessitating storage in amber vials under inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or receptors?
- Methodological Answer :
- Docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or benzodiazepine receptors) to model interactions between the nitroso group and active-site residues .
- DFT calculations to evaluate the nitroso group’s electron-withdrawing effects on the imidazo[1,2-a]pyrimidine core, which may modulate π-π stacking or hydrogen bonding .
- MD simulations to assess thermodynamic stability of ligand-protein complexes over nanosecond timescales .
Q. What strategies mitigate challenges in synthesizing nitroso-substituted imidazo[1,2-a]pyrimidines under ambient conditions?
- Methodological Answer :
- In situ generation of nitroso intermediates using tert-butyl nitrite (t-BuONO) in dichloromethane at 0–5°C to minimize side reactions .
- Microwave-assisted synthesis to reduce reaction times and improve yields by enhancing energy transfer in nitrosation steps.
- Protective group chemistry (e.g., Boc or Fmoc) to shield reactive sites during multi-step syntheses .
Q. How does the nitroso group influence the compound’s spectroscopic signatures in comparison to its amine or carbonyl analogs?
- Methodological Answer :
- UV-Vis spectroscopy : The nitroso group’s n→π* transition typically absorbs near 350–400 nm, distinct from amine (λ < 250 nm) or carbonyl (λ ~ 280 nm) peaks .
- IR spectroscopy : N=O stretching vibrations appear at 1450–1600 cm⁻¹, differentiating it from C=O (~1700 cm⁻¹) or NH₂ (~3300 cm⁻¹) .
- EPR spectroscopy : For paramagnetic nitroso radicals, if generated under specific redox conditions .
Q. What are the mechanistic implications of the nitroso group in catalytic or biological systems?
- Methodological Answer :
- Redox cycling : The nitroso group can act as a NO donor under reductive conditions, impacting cell signaling pathways .
- Metal coordination : Nitroso ligands may bind transition metals (e.g., Fe or Cu) in enzyme active sites, altering catalytic activity.
- Electrophilicity : The nitroso group’s electrophilic nature can facilitate covalent adduct formation with nucleophilic residues (e.g., cysteine thiols) in proteins .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activities of structurally similar nitrosoimidazo compounds?
- Methodological Answer :
- Meta-analysis of published IC₅₀ values, adjusting for assay variability (e.g., cell line differences, incubation times).
- SAR studies to isolate the nitroso group’s contribution by comparing analogs with –NO₂, –NH₂, or –H substituents .
- Orthogonal validation using knock-out models or competitive binding assays to confirm target specificity .
Q. What advanced separation techniques resolve isomeric byproducts formed during synthesis?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
- Crystallization-induced diastereomer resolution using chiral auxiliaries.
- CZE (Capillary Zone Electrophoresis) with cyclodextrin additives for high-resolution separation of nitroso regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
